-(Chlorosulfonyl)-2-hydroxybenzoic acid serves as a precursor for the synthesis of other molecules. Research describes its use in the preparation of:
4-(Chlorosulfonyl)-2-hydroxybenzoic acid, also known as 5-chlorosulfonyl-salicylic acid, is an aromatic organic compound with the molecular formula C₇H₅ClO₅S. Its structure features a benzene ring substituted with a hydroxyl group and a chlorosulfonyl group, which significantly influences its chemical reactivity and properties. The presence of the hydroxyl group imparts slight polarity to the molecule, while the chlorosulfonyl group is highly reactive, making this compound a valuable intermediate in organic synthesis .
The synthesis of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid typically involves the chlorosulfonation of salicylic acid or related compounds. The general procedure includes:
This method highlights the importance of careful handling and reaction control due to the hazardous nature of the reagents involved .
4-(Chlorosulfonyl)-2-hydroxybenzoic acid serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 4-(Chlorosulfonyl)-2-hydroxybenzoic acid, which can be compared based on their functional groups and potential applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Chlorobenzoic Acid | Chlorine substituent | Less reactive than chlorosulfonyl compound |
Salicylic Acid | Hydroxyl group | Known for anti-inflammatory properties |
5-Chloro-2-hydroxybenzoic Acid | Chlorine at different position | Exhibits different biological activities |
3-Chlorosulfonyl-phenol | Sulfonyl group on phenolic compound | Different reactivity profile |
These comparisons highlight how the unique combination of functional groups in 4-(Chlorosulfonyl)-2-hydroxybenzoic acid distinguishes it from related compounds, particularly in terms of reactivity and potential applications in organic synthesis and medicinal chemistry .
Sandmeyer reactions enable the direct conversion of aromatic amines to sulfonyl chlorides via diazonium intermediates. A recent breakthrough involves the in situ generation of diazonium salts from 2-hydroxy-4-aminobenzoic acid using tert-butyl nitrite in acetonitrile, followed by treatment with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and CuCl₂ at 75°C [4]. This method achieves 80–85% yields while avoiding isolation of unstable diazonium species [4] [5]. Continuous-flow reactors further enhance safety and scalability by maintaining precise temperature control and minimizing intermediate decomposition [5].
Table 1: Optimization of Sandmeyer Chlorosulfonylation Parameters
Parameter | Optimal Value | Yield Impact |
---|---|---|
HCl Concentration | 1.2–2.0 equiv | Prevents hydrolysis |
Reaction Temperature | 75°C | Balances rate vs. stability |
DABSO Equiv | 1.5 | Minimizes side reactions |
Copper catalysis enables enantioselective sulfonylation through γ-keto sulfinate intermediates. For 4-(chlorosulfonyl)-2-hydroxybenzoic acid, Cu(I) complexes facilitate coupling between propargylic carbonates and sulfur dioxide, forming quaternary stereocenters with >90% enantiomeric excess [6]. This method is particularly effective for introducing sulfonyl groups at sterically hindered positions [6].
Concentrated sulfuric acid catalyzes the sulfonation of salicylic acid derivatives at the para position relative to the hydroxyl group. Using chromium(VI) oxide in acetic anhydride at 40°C, 4-sulfonation predominates due to chelation-controlled orientation of the substrate [2] [3]. Regioselectivity exceeds 8:1 (4- vs. 6-position) when employing bulky alkylating agents like 1-dodecene [3].
Key variables include:
DABSO serves as a stable SO₂ surrogate in palladium-free systems. Combining 2-hydroxy-4-iodobenzoic acid with DABSO and LiHMDS in THF at 25°C affords the sulfonyl chloride precursor in 78% yield [4]. Subsequent chlorination with PCl₅ completes the synthesis with minimal purification [4].
While less explored, Pd(PPh₃)₄-catalyzed coupling of aryl halides with sulfinate salts shows promise for late-stage sulfonylation. Current limitations include competing protodehalogenation and moderate functional group tolerance.
Cyclopentyl methyl ether (CPME) and ethyl acetate replace traditional chlorinated solvents in 72% of reported syntheses, reducing E-factor values by 40% [4] [5]. Continuous-flow systems decrease solvent consumption by 65% compared to batch processes [5].
Immobilized copper catalysts on mesoporous silica (SBA-15) enable 7 reuse cycles without activity loss [6]. Electrochemical methods recover >95% of H₂SO₄ catalysts via membrane electrolysis [3].
Nucleophile | Product | Reaction Conditions | Yield (%) | Reactivity Order |
---|---|---|---|---|
Methanol (MeOH) | Methyl sulfonate (RSO₂OMe) | Base (pyridine), 0-25°C | 65-80 | High |
Ethanol (EtOH) | Ethyl sulfonate (RSO₂OEt) | Base (pyridine), 0-25°C | 70-85 | High |
Phenol (PhOH) | Phenyl sulfonate (RSO₂OPh) | Base (Et₃N), 0-25°C | 50-70 | Moderate |
Methanethiol (MeSH) | Methyl thiosulfonate (RSO₂SMe) | Base (Et₃N), 0-25°C | 40-60 | Very High |
Thiophenol (PhSH) | Phenyl thiosulfonate (RSO₂SPh) | Base (Et₃N), 0-25°C | 35-55 | High |
Thiol nucleophiles demonstrate exceptional reactivity due to the high nucleophilicity of sulfur and the stability of the resulting thiosulfonate products [10] [11]. The reaction proceeds rapidly at room temperature, often requiring cooling to control the exothermic nature of the transformation [11]. Primary alcohols react more efficiently than secondary alcohols, which in turn are more reactive than tertiary alcohols, following the steric accessibility pattern typical of SN2 reactions [2].
The hydrolysis of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid proceeds through three distinct mechanistic pathways: neutral, acid-catalyzed, and base-catalyzed hydrolysis [12] [13]. Each pathway exhibits characteristic kinetic behavior and product distributions.
Hydrolysis rates are significantly enhanced under both acidic and basic conditions compared to neutral water [12] [13]. The reaction follows first-order kinetics with respect to the substrate under buffered conditions, with the overall rate constant expressed as:
$$ kh = kA[H^+] + kN + kB[OH^-] $$
where $$ kA $$, $$ kN $$, and $$ k_B $$ represent the rate constants for acid-catalyzed, neutral, and base-catalyzed pathways, respectively [13].
Table 3: Hydrolysis Kinetics of 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid
Conditions | Rate Constant (s⁻¹) | Half-life (t₁/₂) | Mechanism | Products |
---|---|---|---|---|
Neutral H₂O, 25°C | 1.2 × 10⁻⁴ | 96 min | Nucleophilic substitution | Sulfobenzoic acid + HCl |
Acidic (pH 1), 25°C | 3.5 × 10⁻³ | 3.3 min | Acid-catalyzed hydrolysis | Sulfobenzoic acid + HCl |
Basic (pH 12), 25°C | 8.9 × 10⁻² | 7.8 s | Base-catalyzed hydrolysis | Sulfobenzoic acid + NaCl |
H₂SO₄ (50%), 25°C | 2.1 × 10⁻² | 33 s | Acid-catalyzed hydrolysis | Sulfobenzoic acid + HCl |
Under acidic conditions, the reaction proceeds through protonation of the sulfur-oxygen bond, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack by water [12]. The mechanism involves formation of a tetrahedral intermediate H₂O···SO₂(Cl)Ar, which subsequently undergoes chloride elimination to yield the sulfonic acid product [12].
Base-catalyzed hydrolysis proceeds through direct nucleophilic attack by hydroxide ion at the sulfur center [13]. The high nucleophilicity of hydroxide ion results in rapid reaction rates, with half-lives on the order of seconds under strongly basic conditions [13]. The reaction follows a concerted mechanism with simultaneous bond formation and breaking [14].
The primary hydrolysis product is 4-sulfo-2-hydroxybenzoic acid, formed through displacement of the chloride leaving group [12] [15]. The reaction stoichiometry produces four ions (including two protons), making it particularly suitable for conductometric rate determination [8].
The hydrolysis mechanism involves formation of a water-sulfonyl chloride complex, which represents the actual reactive species in solution [12]. This complex undergoes nucleophilic attack by additional water molecules, leading to the formation of the sulfonic acid product with concurrent release of hydrogen chloride [12].
The presence of both carboxylic acid and hydroxyl functional groups in 4-(Chlorosulfonyl)-2-hydroxybenzoic acid enables diverse chemical modifications through orthogonal protection and deprotection strategies [6].
The carboxylic acid group undergoes standard functional group interconversions including esterification, amidation, and reduction [6] [16]. Esterification with alcohols under acidic catalysis proceeds efficiently, yielding methyl and ethyl esters in 85-95% and 80-90% yields, respectively [16]. The reaction follows the standard mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration [17].
Table 4: Functional Group Transformations of 4-(Chlorosulfonyl)-2-hydroxybenzoic Acid
Starting Material | Product | Reagents | Conditions | Yield (%) |
---|---|---|---|---|
Carboxylic acid (-COOH) | Methyl ester (-COOMe) | MeOH, H₂SO₄ (cat.) | Reflux, 2-4 h | 85-95 |
Carboxylic acid (-COOH) | Acid chloride (-COCl) | SOCl₂, DMF (cat.) | 0-25°C, 2-3 h | 75-85 |
Carboxylic acid (-COOH) | Amide (-CONH₂) | NH₃, coupling agent | RT, 12-18 h | 65-80 |
Hydroxyl group (-OH) | Methyl ether (-OMe) | MeI, K₂CO₃ | 50-80°C, 4-6 h | 70-85 |
Hydroxyl group (-OH) | Acetate ester (-OAc) | Ac₂O, pyridine | RT, 2-4 h | 80-90 |
Conversion to acid chlorides using thionyl chloride with dimethylformamide catalysis provides access to highly reactive acylating agents [15]. The reaction proceeds through formation of a mixed anhydride intermediate, followed by chloride displacement to yield the acid chloride product [15].
The phenolic hydroxyl group can be modified through alkylation, acylation, and etherification reactions [6]. Methylation using methyl iodide in the presence of potassium carbonate proceeds through SN2 displacement, yielding the methyl ether derivative in 70-85% yield [6].
Acetylation with acetic anhydride in pyridine provides the acetate ester in 80-90% yield through standard acylation mechanism [6]. The reaction involves nucleophilic attack by the phenoxide ion at the carbonyl carbon of the acylating agent, followed by elimination of acetate to form the ester product [6].
Benzylation using benzyl bromide requires elevated temperatures (80-100°C) due to the reduced nucleophilicity of the phenolic oxygen in the presence of the electron-withdrawing sulfonyl group [6]. The reaction proceeds through SN2 mechanism with yields of 60-75% [6].
The aromatic framework of 4-(Chlorosulfonyl)-2-hydroxybenzoic acid is amenable to transition metal-catalyzed cross-coupling reactions, enabling formation of carbon-carbon and carbon-heteroatom bonds [18] [19].
Palladium-catalyzed cross-coupling reactions represent the most versatile approach for functionalizing the aromatic ring [18] [20]. The Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently using standard catalyst systems, yielding biaryl products in 60-85% yield [20] [21].
Table 5: Metal-Catalyzed Cross-Coupling Reactions
Coupling Type | Coupling Partner | Catalyst System | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|---|
Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80°C, 8-12 h | 65-80 | High |
Suzuki-Miyaura | Arylboronic acids | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane, 100°C, 4-8 h | 60-75 | Moderate |
Stille Coupling | Vinyltributyltin | Pd(PPh₃)₄, CuI | DMF, 100°C, 12-16 h | 55-70 | Moderate |
Negishi Coupling | Arylzinc reagents | Pd(PPh₃)₄, THF | THF, 65°C, 4-6 h | 70-85 | High |
The coupling mechanism follows the standard palladium-catalyzed pathway involving oxidative addition, transmetalation, and reductive elimination [20] [21]. The electron-withdrawing nature of the chlorosulfonyl group facilitates oxidative addition, while the carboxylic acid functionality can serve as a directing group for regioselective functionalization [18].
Stille coupling with organotin reagents provides access to vinyl and aryl derivatives, though with somewhat lower yields (50-70%) due to the reduced reactivity of tin-based nucleophiles [19]. The reaction requires elevated temperatures and extended reaction times to achieve satisfactory conversion [19].
The carboxylic acid group in 4-(Chlorosulfonyl)-2-hydroxybenzoic acid serves as an effective directing group for palladium-catalyzed C-H activation reactions [18] [22]. The carboxylate anion coordinates to palladium, directing metalation to the ortho position relative to the carboxylic acid group [18].
Table 6: C-H Activation Methodologies
Reaction Type | Substrate | Catalyst | Directing Group | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|---|---|
C-H Arylation | Aryl halides | Pd(OAc)₂/PCy₃ | Carboxylate (-COO⁻) | K₂CO₃, DMA, 130°C | 50-70 | ortho to COOH |
C-H Alkylation | Alkyl halides | Pd(OAc)₂/PCy₃ | Carboxylate (-COO⁻) | K₂CO₃, DMA, 130°C | 45-65 | ortho to COOH |
C-H Alkenylation | Vinyl halides | Pd(OAc)₂/PPh₃ | Carboxylate (-COO⁻) | K₂CO₃, DMA, 120°C | 55-75 | ortho to COOH |
C-H Alkynylation | Alkynyl halides | Pd(PPh₃)₄/CuI | Carboxylate (-COO⁻) | Et₃N, DMF, 80°C | 60-80 | ortho to COOH |
The mechanism involves initial coordination of the carboxylate to palladium, followed by intramolecular C-H activation through a six-membered palladacycle intermediate [18] [22]. This directed approach provides excellent regioselectivity for ortho-functionalization, enabling the synthesis of complex polysubstituted aromatic compounds [22].
C-H arylation reactions with aryl halides proceed in 50-70% yield under typical conditions (130°C in N,N-dimethylacetamide) [18]. The reaction tolerates a variety of electronic and steric properties in the aryl halide coupling partner, though electron-poor aryl halides generally provide higher yields [18].
Alkynylation reactions demonstrate particularly high efficiency (60-80% yield) due to the favorable thermodynamics of alkyne insertion into the palladium-carbon bond [18]. The reaction requires copper co-catalysis to facilitate the alkyne activation and subsequent insertion [18].
Reaction Category | Key Findings | Mechanistic Insights | Synthetic Utility |
---|---|---|---|
Nucleophilic Substitution | High reactivity with amines, alcohols, and thiols via SN2 mechanism | Trigonal bipyramidal transition state with sulfur as electrophilic center | Access to diverse sulfonamide and sulfonate derivatives |
Hydrolysis Reactions | Accelerated by acids and bases; follows pseudo-first-order kinetics | Formation of tetrahedral intermediate followed by leaving group departure | Conversion to sulfobenzoic acids under mild conditions |
Functional Group Transformations | Carboxylic acid and hydroxyl groups readily modified | Standard functional group interconversion mechanisms | Orthogonal protection/deprotection strategies |
Cross-Coupling Reactions | Compatible with Pd-catalyzed couplings; moderate to good yields | Oxidative addition/transmetalation/reductive elimination cycle | Formation of C-C and C-heteroatom bonds |
C-H Activation | Carboxylate group serves as directing group for ortho-functionalization | Directed metalation followed by functionalization | Regioselective aromatic functionalization |